N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide
Description
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-4-bromobenzene-1-sulfonamide is a complex organic compound with a molecular formula of C18H14Br2NO4S. This compound is characterized by the presence of a benzofuran ring, bromine atoms, and a sulfonamide group, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H13Br2NO4S |
|---|---|
Molecular Weight |
487.2 g/mol |
IUPAC Name |
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide |
InChI |
InChI=1S/C17H13Br2NO4S/c1-9(21)16-10(2)24-17-14(16)7-12(8-15(17)19)20-25(22,23)13-5-3-11(18)4-6-13/h3-8,20H,1-2H3 |
InChI Key |
FEJOYOGTSQOFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)Br)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-4-bromobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methylbenzofuran, followed by acetylation to introduce the acetyl group. The sulfonamide group is then introduced through a reaction with 4-bromobenzenesulfonyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-4-bromobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-4-bromobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-4-bromobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by binding to the active site. The bromine atoms and benzofuran ring contribute to the compound’s ability to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-1-naphthalenesulfonamide
- N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2-methylbenzenesulfonamide
Uniqueness
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-4-bromobenzene-1-sulfonamide is unique due to the presence of two bromine atoms and a sulfonamide group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
